8'-Iodo-6'-methyl-5',6'-dihydrospiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione
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Overview
Description
- It contains a spirocyclic system, which means that two rings share a single common atom (the spiro center).
- The compound’s name provides information about its substituents: an iodo group at the 8’ position, a methyl group at the 6’ position, and a dihydrospiroquinoline core.
- The fused cyclohexane and pyrroloquinoline rings contribute to its unique spatial arrangement.
8’-Iodo-6’-methyl-5’,6’-dihydrospiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinoline]-1’,2’-dione: is a complex heterocyclic compound with an intriguing structure.
Preparation Methods
- The synthesis of this compound involves several steps:
- Start with a Stollé-type reaction of 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides with oxalyl chloride.
- This reaction yields 6-methyl-5,6-dihydrospiro[pyrrolo[3,2,1-ij]quinoline-4,1’-cycloalkane]-1,2-diones .
- These intermediates can then undergo cyclocondensation with various 1,2- or 1,3-dinucleophiles.
- Alternatively, a three-component cyclocondensation with malononitrile (or ethyl cyanoacetate) and carbonyl compounds (with activated methylene groups) can be employed .
Chemical Reactions Analysis
8’-Iodo-6’-methyl-5’,6’-dihydrospiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinoline]-1’,2’-dione: may undergo various reactions:
Scientific Research Applications
- This compound’s biological activity makes it interesting:
- It exhibits potential binding with biochemical targets due to its rigid spatial structure.
- Researchers have explored its medicinal properties .
- Applications include:
- Chemistry: As a building block for more complex molecules.
- Biology: Investigating its effects on cellular processes.
- Medicine: Assessing its therapeutic potential.
- Industry: Developing novel materials or pharmaceuticals.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Molecular targets and pathways involved are yet to be fully elucidated.
Comparison with Similar Compounds
- Similar compounds include other spiroheterocycles and tetrahydroquinoline derivatives .
8’-Iodo-6’-methyl-5’,6’-dihydrospiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinoline]-1’,2’-dione: stands out due to its unique spirocyclic structure.
Properties
Molecular Formula |
C17H18INO2 |
---|---|
Molecular Weight |
395.23 g/mol |
IUPAC Name |
6-iodo-9-methylspiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-11,1'-cyclohexane]-2,3-dione |
InChI |
InChI=1S/C17H18INO2/c1-10-9-17(5-3-2-4-6-17)19-14-12(10)7-11(18)8-13(14)15(20)16(19)21/h7-8,10H,2-6,9H2,1H3 |
InChI Key |
XLMNWMQXNCFXBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCCCC2)N3C4=C1C=C(C=C4C(=O)C3=O)I |
Origin of Product |
United States |
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